N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide

Lipophilicity Drug-likeness Membrane permeability

N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide (CAS 2216753-63-6) is a synthetic small-molecule benzothiazole-2-yl-acetamide hybrid incorporating a 2,3-dihydrobenzofuran moiety. Its molecular formula is C₁₈H₁₅BrN₂O₂S, with a molecular weight of 403.29 g/mol, a calculated LogP of 4.77, and a density of 1.6±0.1 g/cm³.

Molecular Formula C18H15BrN2O2S
Molecular Weight 403.29
CAS No. 2216753-63-6
Cat. No. B2442209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide
CAS2216753-63-6
Molecular FormulaC18H15BrN2O2S
Molecular Weight403.29
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)Br)N=C(S2)NC(=O)CC3=CC4=C(C=C3)OCC4
InChIInChI=1S/C18H15BrN2O2S/c1-10-6-13(19)17-15(7-10)24-18(21-17)20-16(22)9-11-2-3-14-12(8-11)4-5-23-14/h2-3,6-8H,4-5,9H2,1H3,(H,20,21,22)
InChIKeyYTGIMOIHUXPIJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide (CAS 2216753-63-6): Procurement-Relevant Identification and Scaffold Context


N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide (CAS 2216753-63-6) is a synthetic small-molecule benzothiazole-2-yl-acetamide hybrid incorporating a 2,3-dihydrobenzofuran moiety. Its molecular formula is C₁₈H₁₅BrN₂O₂S, with a molecular weight of 403.29 g/mol, a calculated LogP of 4.77, and a density of 1.6±0.1 g/cm³ . The compound is supplied as a ≥95% purity solid, stored at 2–8°C under dry, sealed conditions . It is classified as a research chemical intended exclusively for laboratory investigations in medicinal chemistry, kinase inhibitor discovery, and anticancer screening programs [1].

Why N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide Cannot Be Interchanged with Unsubstituted or Aryl-Substituted Benzothiazole Acetamide Analogs


Benzothiazole-2-yl-acetamides bearing different substituents at the 4-position of the benzothiazole ring exhibit distinct lipophilicity profiles, hydrogen-bonding capacities, and electronic effects that preclude simple substitution. SAR studies on 2-aminobenzothiazole amides have demonstrated that replacing the 4-methoxy group with halogens modulates A₂B adenosine receptor potency and selectivity [1]. The 4-bromo substituent in the target compound is not a passive structural element; it withdraws electron density from the benzothiazole ring, which can alter the acidity of the acetamide NH proton and affect target-binding interactions. This substituent-dependence means that the unsubstituted analog (CAS 1262138-64-6; ΔMW = 78.9 Da lower) or aryl-furan analogs (LogP differences of +0.18 to +1.59 relative to the target) are not direct functional equivalents and will yield different biological outcomes in kinase inhibition or antiproliferative assays .

Quantitative Differentiation of N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide Against Its Closest Structural Analogs: A Procurement Evidence Guide


Lipophilicity (LogP) Tuning via 4-Bromo Substitution: Quantitative Comparison Against Unsubstituted, Furan-2-yl, and Benzofuran-2-yl Analogs

The calculated LogP of the target compound is 4.77, which is 0.77 log units higher than the 4-unsubstituted analog 2-(2,3-dihydrobenzofuran-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (LogP 4.00; CAS 1262138-64-6) and 0.18 log units lower than the 4-furan-2-yl analog (LogP 4.95; CAS 2288709-60-2). It is substantially less lipophilic than the 4-benzofuran-2-yl analog (LogP 5.92 predicted, benchchem data) . The target's LogP of 4.77 places it within an intermediate range that may better balance passive membrane permeability with aqueous solubility compared to analogs approaching LogP 6, which risk insolubility and aggregation [1].

Lipophilicity Drug-likeness Membrane permeability

Molecular Weight and Drug-Likeness: Target vs. Unsubstituted and Benzofuran Analogs

The molecular weight of the target compound is 403.29 g/mol, which is 78.89 Da greater than the 4-unsubstituted analog (324.40 g/mol; CAS 1262138-64-6) and 37.22 Da lower than the 4-benzofuran-2-yl analog (440.51 g/mol; CAS 2288708-59-6). All three compounds meet the Lipinski molecular weight threshold of ≤500 Da; however, the target compound's MW of approximately 403 Da lies within an optimal range (300–450 Da) for oral bioavailability and cellular permeability as noted in kinase inhibitor drug-discovery literature .

Molecular weight Drug-likeness Lipinski Rule of Five

Synthetic Versatility: The 4-Bromo Substituent as a Cross-Coupling Handle Absent in the 4-Unsubstituted Analog

The presence of a bromine atom at the 4-position of the benzothiazole ring provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into aryl, heteroaryl, or amine-substituted analogs. This capability is fundamentally absent in the 4-unsubstituted analog (CAS 1262138-64-6), which can only be modified via electrophilic aromatic substitution under harsher conditions and with lower regiochemical control [1][2]. The 4-furan-2-yl analog (CAS 2288709-60-2) and 4-benzofuran-2-yl analog (CAS 2288708-59-6) represent post-coupling products that lack this further derivatization potential.

Cross-coupling Suzuki coupling Derivatization handle

Physicochemical Properties: Density and Storage Stability Compared to Key Analogs

The target compound has a predicted density of 1.6±0.1 g/cm³ and requires storage at 2–8°C under dry, sealed conditions. The 4-unsubstituted analog has a lower reported refractive index and different solid-state packing properties. The 4-furan-2-yl analog (CAS 2288709-60-2) has a lower predicted density of 1.372±0.06 g/cm³, attributable to the replacement of the heavy bromine atom with a lighter furan ring .

Density Storage condition Solid-state property

Safety and Handling Profile: Target Compound vs. Unsubstituted Analog

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), corresponding to acute oral toxicity Category 4, skin irritation Category 2, eye irritation Category 2, and STOT single exposure Category 3 . The 4-unsubstituted analog (CAS 1262138-64-6) does not have a fully published GHS classification on ChemicalBook, suggesting either a less comprehensively characterized toxicity profile or a different hazard profile . The availability of explicit GHS information for the target compound provides procurement officers with a defined risk assessment framework.

Safety data sheet GHS classification Acute toxicity

Optimal Research and Industrial Application Scenarios for N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide


Kinase Inhibitor SAR Library Generation via Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent enables Suzuki-Miyaura coupling with aryl and heteroaryl boronic acids, allowing systematic exploration of the 4-position SAR. The compound serves as a common intermediate for generating 20–100 analog libraries in parallel, replacing the 4-unsubstituted analog which cannot undergo this diversification (see Evidence Item 3). Procurement of ≥100 mg quantities is recommended for library synthesis workflows [1].

Antiproliferative Screening in Cancer Cell Line Panels Requiring Controlled Lipophilicity

For oncology screening programs where LogP values between 4.0 and 5.0 are desired (to balance cellular permeability and assay compatibility), this compound (LogP 4.77) provides a more optimal starting point than the 4-unsubstituted analog (LogP 4.00) or the 4-benzofuran-2-yl analog (LogP 5.92) (see Evidence Item 1). Use in MTT or CellTiter-Glo assays across NCI-60 or similar panels is supported [2].

Solid-State Formulation and Crystallography Studies Leveraging Higher Density

The predicted density of 1.6 g/cm³ (vs. 1.37 g/cm³ for the 4-furan-2-yl analog) may favor improved crystal packing and diffraction quality for single-crystal X-ray structure determination. This is relevant for target-engagement studies requiring co-crystallization with purified kinase domains (see Evidence Item 4) .

Institutional Procurement Requiring Defined GHS Hazard Classification

When institutional environmental health and safety (EHS) review mandates explicit GHS hazard categorization prior to compound approval, the target compound's published H302/H315/H319/H335 profile satisfies this requirement, whereas the 4-unsubstituted analog lacks fully published GHS data (see Evidence Item 5). This expedites procurement approval at universities and contract research organizations .

Quote Request

Request a Quote for N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.